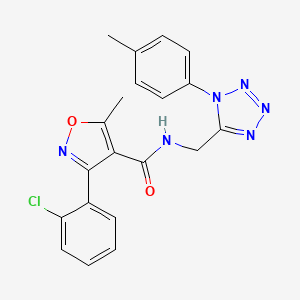

3-(2-Chlorphenyl)-5-methyl-N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)isoxazol-4-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17ClN6O2 and its molecular weight is 408.85. The purity is usually 95%.

BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben Indol-Derivate auf ihr antivirales Potenzial untersucht. Zum Beispiel zeigten 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen das Influenza-A-Virus . Zusätzlich zeigten 4-Alkyl-1-(5-Fluor-3-phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid-Derivate potente antivirale Wirkungen gegen das Coxsackie B4-Virus .

Antivirale Aktivität

Zusammenfassend lässt sich sagen, dass die direkte Forschung zu 3-(2-Chlorphenyl)-5-methyl-N-((1-(p-Tolyl)-1H-tetrazol-5-yl)methyl)isoxazol-4-carboxamid begrenzt ist, aber sein Indol-Gerüst deutet auf eine breite Palette biologischer Anwendungen hin. Wissenschaftler sollten seine einzigartigen Eigenschaften im Kontext von antiviralen, entzündungshemmenden, krebshemmenden, antioxidativen, antimikrobiellen und antituberkulösen Aktivitäten untersuchen. 🌱🔬 .

Biologische Aktivität

The compound 3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this specific compound based on available research findings, highlighting its potential applications in pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.

- Chlorophenyl Group : A chlorinated phenyl group that may enhance lipophilicity and biological activity.

- Tetrazole Moiety : Known for its ability to form strong hydrogen bonds, potentially increasing the compound's interaction with biological targets.

Antimicrobial Activity

Isoxazole derivatives, including the compound , have shown significant antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit bacterial cell wall synthesis and disrupt protein biosynthesis, making them potential candidates for treating drug-resistant infections .

| Study | Pathogen Tested | Activity Observed |

|---|---|---|

| Chinnadurai et al. (2023) | E. coli, S. aureus | Moderate to potent antimicrobial activity |

| Faisal et al. (2022) | Various bacteria and fungi | Effective against multiple strains |

Anticancer Activity

The anticancer potential of isoxazole derivatives has been widely studied. The compound exhibited cytotoxic effects on various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. It was noted that these compounds can induce apoptosis and cell cycle arrest, which are critical mechanisms in cancer therapy .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Cell cycle arrest |

Anti-inflammatory Activity

Isoxazole derivatives also demonstrate promising anti-inflammatory effects. They have been shown to reduce inflammation through various mechanisms, such as inhibiting pro-inflammatory cytokines and modulating oxidative stress pathways .

Case Studies

- Study on Cytotoxicity : In a study evaluating the cytotoxicity of isoxazole derivatives on human promyelocytic leukemia cells (HL-60), it was found that certain derivatives led to significant apoptosis through modulation of Bcl-2 family proteins and p21^WAF-1 expression levels . The results indicated that compound 3-(2-chlorophenyl)-5-methyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)isoxazole-4-carboxamide could potentially serve as a lead for further anticancer drug development.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various isoxazole derivatives against Salmonella typhi and Bacillus subtilis. The results indicated that compounds with electron-withdrawing groups, such as halogens, exhibited enhanced activity compared to those without such modifications .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O2/c1-12-7-9-14(10-8-12)27-17(23-25-26-27)11-22-20(28)18-13(2)29-24-19(18)15-5-3-4-6-16(15)21/h3-10H,11H2,1-2H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAZXSYMATYOQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.